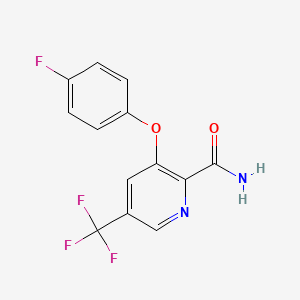

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Description

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a trifluoromethyl group at position 5, a 4-fluorophenoxy substituent at position 3, and a carboxamide group at position 2 of the pyridine ring. Its molecular formula is C₁₃H₈F₄N₂O₂, with an average molecular weight of 324.21 g/mol and an InChIKey identifier of KBTHNNVIBNKOBX-UHFFFAOYSA-N . The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, while the trifluoromethyl group contributes to strong electron-withdrawing effects, influencing binding affinity and solubility .

Properties

IUPAC Name |

3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O2/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQXSABAUNREIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Nucleophilic Substitution: This involves the substitution of a halogen atom on the pyridine ring with a fluorophenoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorophenoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridine carboxamides, including 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, exhibit potential anticancer properties. The trifluoromethyl group enhances biological efficacy by influencing molecular interactions within biological systems. Molecular docking studies suggest favorable interactions with proteins involved in cancer progression, indicating its potential as an inhibitor of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an effective anticancer agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes critical in various biological pathways. Its structure allows for effective interaction with target proteins, enhancing its potential in drug development.

Agrochemical Applications

The unique properties of this compound make it suitable for use in agrochemicals. The presence of electron-withdrawing groups like trifluoromethyl can enhance herbicidal activity.

Case Study: Herbicidal Activity

Research has indicated that similar compounds exhibit herbicidal properties, suggesting that this compound may also be effective against certain weeds. Its ability to disrupt plant growth pathways could lead to the development of new herbicides with improved efficacy compared to traditional compounds.

Materials Science Applications

The compound's chemical structure allows for its use as a building block in materials science. Its reactivity can be exploited to synthesize novel materials with specific properties.

Synthesis Versatility

Various synthetic methods for producing this compound have been documented, showcasing its versatility as an intermediate in organic synthesis. This aspect is crucial for developing new materials with tailored characteristics for specific applications.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances electrophilicity at the pyridine ring, improving interactions with polar residues in enzyme active sites. In contrast, the chlorophenylsulfanyl analog () introduces a sulfur atom, which may reduce metabolic oxidation but increase molecular weight and logP .

- Aromatic Substitutions: Replacing 4-fluorophenoxy with 4-chlorophenylsulfanyl () alters π-π interactions and solubility. Chlorine’s higher atomic radius and lower electronegativity compared to fluorine may reduce solubility but enhance hydrophobic binding .

- Core Heterocycles : Compounds with pyrrolidine () or tetrahydrofuran () cores exhibit distinct conformational preferences, affecting binding to flexible vs. rigid enzyme pockets. The furopyridine derivative () introduces a fused ring system, likely improving thermal stability .

Biological Activity

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyridine ring, a fluorophenoxy group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H7F4N2O3

- Molecular Weight : 328.19 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the trifluoromethyl group is known to enhance the compound's lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 (lung cancer) | 12.5 | Doxorubicin |

| MCF-7 (breast cancer) | 10.0 | Doxorubicin |

| HeLa (cervical cancer) | 15.0 | Doxorubicin |

The structure-activity relationship (SAR) studies indicate that modifications to the fluorophenoxy and trifluoromethyl groups significantly affect the compound's potency against these cell lines .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group enhances binding affinity to target proteins, potentially leading to inhibition of key pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various pyridine derivatives highlighted the effectiveness of this compound against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Research : A comparative study on various pyridine derivatives demonstrated that this compound exhibited superior cytotoxicity against lung and breast cancer cells compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-(trifluoromethyl)pyridine-2-carboxamide derivatives and 4-fluorophenol. Key steps include activating the pyridine ring with electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity. Catalytic systems like CuI/1,10-phenanthroline in DMF at 110°C for 24 hours have shown promise, with yields improved by optimizing stoichiometry (1.5:1 molar ratio of 4-fluorophenol to pyridine precursor) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95% by HPLC) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/F), as demonstrated in structurally similar fluorinated pyridines .

- NMR : ¹⁹F NMR detects trifluoromethyl (-78 ppm) and fluorophenoxy (-115 ppm) groups, while ¹H NMR identifies coupling patterns in the pyridine ring .

- DFT calculations : Compare experimental vibrational spectra (FT-IR) with computed values to validate electronic effects of fluorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. Mitigation strategies include:

- Dose-response standardization : Use a logarithmic concentration range (1 nM–100 μM) in triplicate.

- Counter-screening : Test against related receptors/enzymes (e.g., kinase panels) to rule out non-specific binding .

- Metabolic stability assays : Evaluate liver microsome degradation to assess in vitro-in vivo correlations .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Replace the fluorophenoxy group with other electron-rich aryl ethers (e.g., 3-chlorophenoxy) to probe steric/electronic effects .

- Pharmacophore mapping : Overlay crystal structures of analogs (e.g., from Acta Cryst. data ) to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen).

- QSAR modeling : Train models using descriptors like logP, molar refractivity, and Fukui indices to predict activity trends .

Q. How can thermal stability and degradation pathways be analyzed for material science applications?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., 250–300°C for trifluoromethylpyridines ).

- Mass spectrometry (MS) : Identify degradation products (e.g., HF elimination or carboxamide hydrolysis fragments) under controlled heating .

- Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks and monitor stability via HPLC .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Bootstrap resampling : Estimate confidence intervals for small datasets (n < 6) .

Q. How can researchers validate computational docking predictions for this compound’s target binding?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding pose stability (RMSD < 2 Å).

- Alanine scanning mutagenesis : Test key residues (e.g., Ser123 in the active site) to confirm predicted interactions .

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to correlate with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.